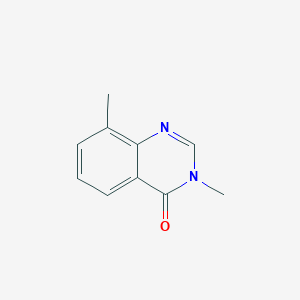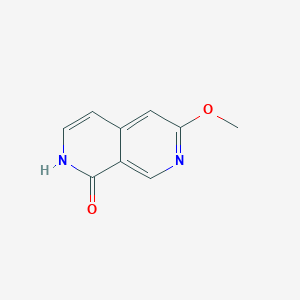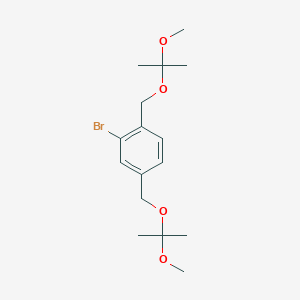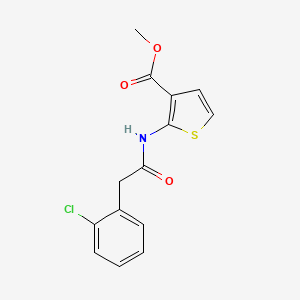
Methyl 2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester typically involves multiple steps. One common approach is the acylation of 2-chlorophenylacetic acid with thiophene-3-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is not fully understood but is believed to involve interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[[2-(2-Bromophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.
2-[[2-(2-Fluorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs, which may have different biological activities and chemical reactivities.
Properties
Molecular Formula |
C14H12ClNO3S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)10-6-7-20-13(10)16-12(17)8-9-4-2-3-5-11(9)15/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
BICCEORZGJOCEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


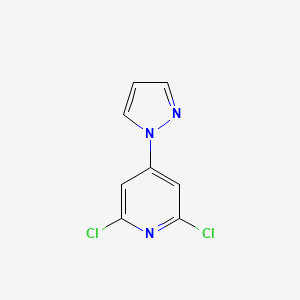
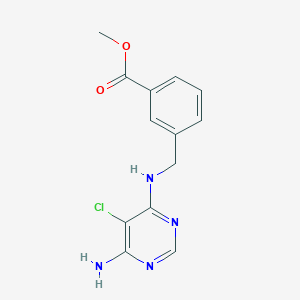

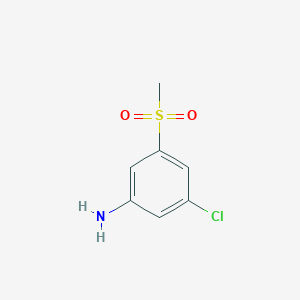
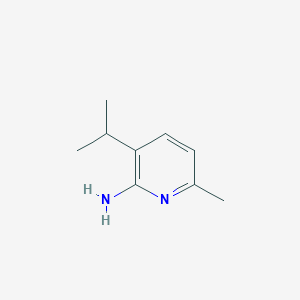
![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
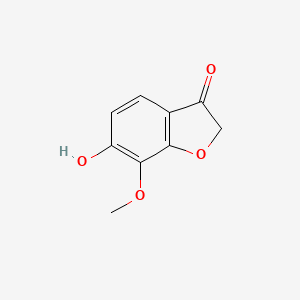
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
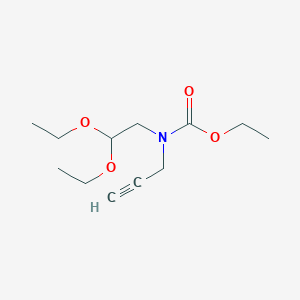

![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
